Biotin-PEG7-Azide
CAS No.: 1334172-75-6
Cat. No.: VC0521345
Molecular Formula: C26H48N6O9S
Molecular Weight: 620.76
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1334172-75-6 |
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Molecular Formula | C26H48N6O9S |
Molecular Weight | 620.76 |
IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Standard InChI | InChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34)/t22-,23-,25-/m0/s1 |
Standard InChI Key | WOMFFURCOFOFGG-LSQMVHIFSA-N |
SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Biotin-PEG7-Azide possesses well-defined chemical properties that make it suitable for diverse biochemical applications. Its molecular formula is C26H48N6O9S with a molecular weight of approximately 620.76 g/mol . The compound features a discrete PEG spacer consisting of 27 atoms spanning 30.7 Å in length, providing sufficient distance between the biotin and azide functional groups to minimize potential interference in binding interactions .
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Biotin-PEG7-Azide:
Structural Features
Biotin-PEG7-Azide incorporates several distinct structural elements:
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Biotin moiety: The bicyclic structure of biotin (valeric acid substituted tetrahydrothiophene fused with imidazolidinone) provides high-affinity binding to streptavidin and avidin proteins.
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PEG7 spacer: The heptaethylene glycol chain consists of seven repeating -CH2CH2O- units, creating a hydrophilic linker of defined length.
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Azide group: The terminal azide (-N3) offers selective reactivity in click chemistry applications.
The SMILES notation for Biotin-PEG7-Azide is: O=C1NC@@(C@(CS2)N1)[C@@H]2CCCCC(NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])=O , reflecting its complex three-dimensional structure with specific stereochemistry.
Mechanism of Action and Chemical Reactivity
The dual-functional nature of Biotin-PEG7-Azide enables two distinct mechanisms of action that can be leveraged in biological research applications.
Biotin-Streptavidin/Avidin Interaction
The biotin component forms one of the strongest non-covalent interactions in nature with streptavidin and avidin proteins, with dissociation constants in the femtomolar range. This exceptional binding affinity provides a robust platform for affinity-based purification, immobilization, and detection strategies. The PEG7 spacer helps minimize steric hindrance, ensuring optimal biotin presentation for efficient binding to streptavidin or avidin molecules .
Click Chemistry Reactions
The azide functionality of Biotin-PEG7-Azide participates in highly selective click chemistry reactions:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC): The azide group reacts with terminal alkynes in the presence of Cu(I) catalyst to form stable 1,4-disubstituted 1,2,3-triazole linkages. This reaction typically occurs at room temperature in aqueous solutions with 20% ethanol to facilitate solubility .
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Strain-promoted azide-alkyne cycloaddition (SPAAC): The azide can react with strained cyclooctynes (e.g., DBCO or BCN) without copper catalysts, making it suitable for in vivo applications where copper toxicity is a concern .
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Staudinger ligation: The azide can react with phosphine-labeled molecules, providing another bioorthogonal conjugation approach .
These click chemistry reactions exhibit high specificity, proceed efficiently under mild conditions, and generate minimal byproducts, making them ideal for bioconjugation applications in complex biological environments.
Applications in Research and Biotechnology
Biotin-PEG7-Azide has found extensive applications across various fields of research and biotechnology due to its versatile chemical properties and dual functionality.
Protein Labeling and Identification
The compound serves as a valuable tool for protein labeling and subsequent identification through proteomic analysis. In a typical workflow, proteins containing alkyne groups (either naturally occurring or introduced) can be selectively labeled with Biotin-PEG7-Azide through click chemistry. The biotinylated proteins can then be captured using streptavidin beads and identified through mass spectrometry . This approach has been successfully employed to identify protein targets of bioactive molecules and to study protein modifications in various biological contexts .
PROTAC Development
Biotin-PEG7-Azide functions as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules containing two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, while the other targets a protein of interest. This proximity-induced interaction leads to polyubiquitination and subsequent proteasomal degradation of the target protein. The PEG7 spacer in Biotin-PEG7-Azide provides the optimal distance and flexibility required for efficient PROTAC function .
Affinity Purification and Pull-Down Assays
The high-affinity interaction between biotin and streptavidin/avidin makes Biotin-PEG7-Azide particularly useful for affinity purification and pull-down assays . After conjugating Biotin-PEG7-Azide to target molecules or proteins via click chemistry, the resulting biotinylated compounds can be efficiently captured using streptavidin-coated beads or columns. This approach facilitates the isolation of specific proteins or protein complexes from complex biological samples .
Immunoassays and ELISA
Biotin-PEG7-Azide can be utilized in various immunoassay formats, including Enzyme-Linked Immunosorbent Assays (ELISA) . The compound enables selective biotinylation of antibodies or antigens through click chemistry, followed by detection using streptavidin-conjugated enzymes or fluorophores. The PEG7 spacer helps preserve the biological activity of conjugated proteins and reduces non-specific interactions, thereby enhancing assay sensitivity and specificity .
Bioconjugation and Surface Modification
The compound serves as an excellent reagent for bioconjugation and surface modification applications . It can be used to introduce biotin onto various biomolecules (proteins, peptides, oligonucleotides) or materials (nanoparticles, polymers, glass surfaces) containing alkyne groups. The resulting biotinylated constructs can then be further functionalized with streptavidin-conjugated molecules for diverse applications in drug delivery, diagnostics, and biomaterials development .
Advantages and Limitations
Advantages
Biotin-PEG7-Azide offers several significant advantages for bioconjugation and biotechnology applications:
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Enhanced Water Solubility: The PEG7 spacer significantly increases the compound's solubility in aqueous media, facilitating its use in biological systems and reducing aggregation of conjugated biomolecules .
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Reduced Steric Hindrance: The flexible PEG spacer minimizes steric interference, ensuring optimal presentation of both the biotin and azide functional groups for their respective interactions .
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Bioorthogonal Reactivity: The azide group participates in highly selective click chemistry reactions, enabling specific labeling in complex biological environments with minimal side reactions .
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Single Molecular Weight: Unlike polymeric PEG reagents, Biotin-PEG7-Azide has a discrete molecular weight, simplifying analysis of resulting conjugates and ensuring consistent results in research applications .
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Versatile Conjugation Options: The compound supports multiple click chemistry approaches (CuAAC, SPAAC, Staudinger ligation), providing flexibility in experimental design based on specific requirements .
Comparison with Other Biotin-PEG-Azide Derivatives
Biotin-PEG7-Azide is part of a broader family of biotin-PEG-azide compounds that vary in their PEG chain length. This variation affects their properties and suitability for different applications.
Comparative Analysis of Biotin-PEG-Azide Derivatives
The following table compares Biotin-PEG7-Azide with other commonly used biotin-PEG-azide derivatives:
The choice between these derivatives depends on the specific requirements of the application. Biotin-PEG7-Azide, with its longer PEG chain, offers superior water solubility and reduced steric hindrance, making it particularly suitable for protein labeling, PROTAC development, and applications involving larger biomolecules .
Specialized Variants
Beyond the standard derivatives, specialized variants of biotin-azide compounds have been developed for specific applications:
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Biotin Azide Plus: Incorporates a copper-chelating system to enhance reaction efficiency in copper-catalyzed click chemistry .
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Biotin-dPEG7-azide: Features a discrete PEG chain of defined length, ensuring consistent conjugation results and simplified analysis .
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Cleavable Biotin-Azide: Contains photocleavable or chemically cleavable linkers between biotin and azide, enabling selective release of biotinylated molecules under specific conditions .
These specialized variants offer tailored solutions for particular research challenges, expanding the utility of biotin-azide compounds in biotechnology.
Recent Research Developments and Future Directions
Recent Advances
Recent research has demonstrated the versatility of Biotin-PEG7-Azide in various cutting-edge applications:
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Protein Target Identification: Click chemistry approaches using Biotin-PEG7-Azide have enabled the identification of protein targets for various bioactive compounds, including cancer chemopreventive agents . This methodology has proven particularly valuable in understanding the molecular mechanisms of drug action and discovering new therapeutic targets.
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Advanced PROTAC Development: The use of Biotin-PEG7-Azide as a linker in PROTAC design has contributed to the development of more effective degraders for previously undruggable protein targets . The optimal length and flexibility of the PEG7 spacer facilitate the formation of the ternary complex required for efficient protein degradation.
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Proteomics and Post-Translational Modifications: Researchers have employed Biotin-PEG7-Azide in sophisticated proteomics workflows to study post-translational modifications and protein-protein interactions in complex biological systems . The specificity of click chemistry combined with the high-affinity biotin-streptavidin interaction enables selective enrichment and identification of modified proteins.
Future Directions
The future applications of Biotin-PEG7-Azide are likely to expand in several promising directions:
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In Vivo Click Chemistry: Advances in bioorthogonal chemistry may enable more efficient use of Biotin-PEG7-Azide in living systems for real-time imaging and therapeutic applications, particularly through copper-free click chemistry approaches .
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Theranostic Applications: The dual functionality of Biotin-PEG7-Azide could be leveraged for developing theranostic agents that combine therapeutic and diagnostic capabilities, particularly in targeted drug delivery systems .
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Nanomedicine: Integration of Biotin-PEG7-Azide in nanoparticle functionalization may enhance targeting specificity and biocompatibility in next-generation drug delivery platforms .
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Single-Cell Proteomics: The compound's specificity and efficiency in protein labeling could support advancements in single-cell proteomics, enabling more detailed analysis of cellular heterogeneity in complex tissues and disease states .
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Multiplexed Bioconjugation: Combining Biotin-PEG7-Azide with other orthogonal bioconjugation strategies may facilitate the development of multiplexed labeling approaches for simultaneous tracking of multiple biomolecules or cellular processes .
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